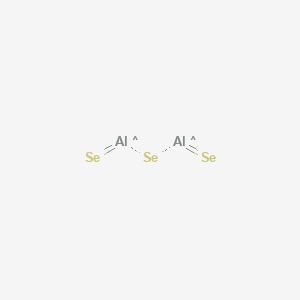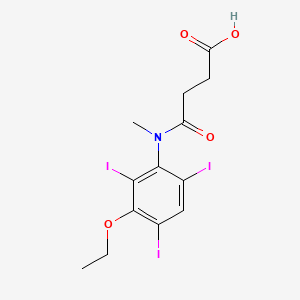
3'-Ethoxy-N-methyl-2',4',6'-triiodosuccinanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid is a complex organic compound characterized by the presence of ethoxy, methyl, and triiodo groups attached to a succinanilic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the preparation of the succinanilic acid core. The introduction of the ethoxy and methyl groups is achieved through specific alkylation reactions, while the triiodo groups are introduced via iodination reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the controlled iodination of the succinanilic acid derivative, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to remove the iodine atoms or modify the ethoxy and methyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups in place of the iodine atoms.
Applications De Recherche Scientifique
3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known to enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance the compound’s ability to bind to these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid include other iodinated succinanilic acid derivatives and compounds with similar functional groups, such as:
- 3’-Methoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid
- 3’-Ethoxy-N-ethyl-2’,4’,6’-triiodosuccinanilic acid
- 3’-Ethoxy-N-methyl-2’,4’,6’-diiodosuccinanilic acid
Uniqueness
The uniqueness of 3’-Ethoxy-N-methyl-2’,4’,6’-triiodosuccinanilic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of three iodine atoms, in particular, enhances its potential for use in diagnostic imaging and other applications where high atomic number elements are advantageous.
Propriétés
Numéro CAS |
37938-65-1 |
|---|---|
Formule moléculaire |
C13H14I3NO4 |
Poids moléculaire |
628.97 g/mol |
Nom IUPAC |
4-(3-ethoxy-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-21-13-8(15)6-7(14)12(11(13)16)17(2)9(18)4-5-10(19)20/h6H,3-5H2,1-2H3,(H,19,20) |
Clé InChI |
SCPFWZCJUMXPGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1I)N(C)C(=O)CCC(=O)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


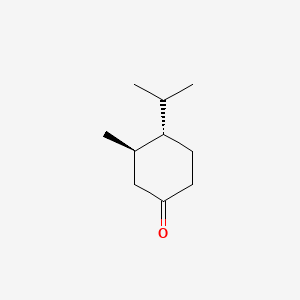
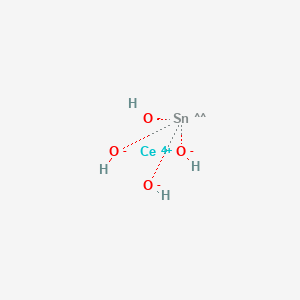
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)

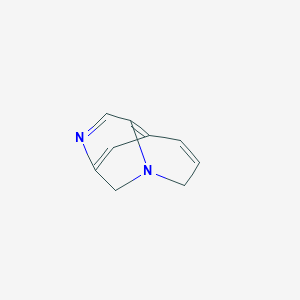
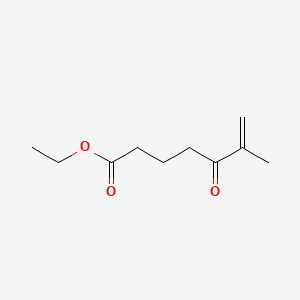
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
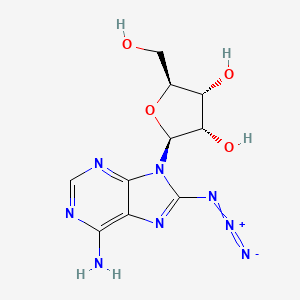
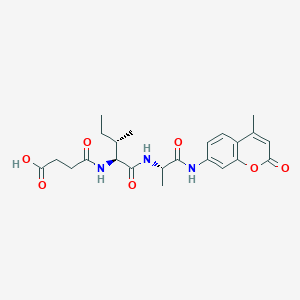
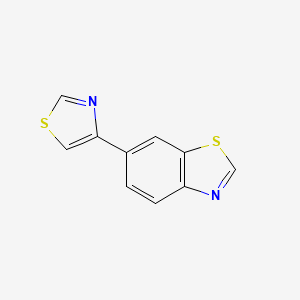
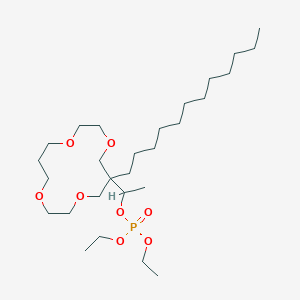
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
